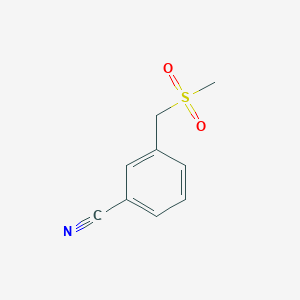

3-(Methanesulfonylmethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfonylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOPGNSXYSIGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Methanesulfonylmethyl Benzonitrile Functional Groups

Reactions Involving the Nitrile Group

The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and weakly basic. libretexts.org This electronic structure makes the nitrile carbon susceptible to attack by nucleophiles, forming the basis for a wide range of addition reactions. openstax.org

Nucleophilic Addition Reactions to the Nitrile Carbon

Nucleophilic addition is a primary reaction pathway for nitriles. Strong nucleophiles can attack the electrophilic carbon, leading to the formation of an intermediate imine anion which can then be further transformed. openstax.org

The reduction of nitriles is a fundamental method for the synthesis of primary amines. libretexts.org Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through two consecutive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. openstax.orglibretexts.org

The mechanism begins with the attack of a hydride ion on the nitrile carbon, breaking one of the π-bonds and forming an imine anion. libretexts.orglibretexts.org This intermediate is stabilized through complexation with the aluminum species. openstax.orglibretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. libretexts.orglibretexts.org The reaction is completed by an aqueous workup, where the dianion is protonated to yield the final primary amine. openstax.orgchemistrysteps.com For 3-(Methanesulfonylmethyl)benzonitrile, this reaction would yield [3-(methanesulfonylmethyl)phenyl]methanamine.

Table 1: Key Steps in Hydride Reduction of Nitriles

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack by a hydride ion (from LiAlH₄) on the electrophilic nitrile carbon. | Imine anion |

| 2 | A second nucleophilic attack by a hydride ion on the imine carbon. | Dianion |

| 3 | Protonation of the dianion during aqueous workup. | Primary amine |

Nitriles react with organometallic compounds like Grignard reagents (R-MgX) to produce ketones after an acidic workup. organicchemistrytutor.comjove.com This reaction is a valuable method for carbon-carbon bond formation. krayonnz.com The mechanism starts with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbon of the nitrile. libretexts.org This addition breaks the carbon-nitrogen triple bond, forming an imine anion which is stabilized as a magnesium salt. jove.comlibretexts.org

Crucially, the reaction stops at this stage because the negatively charged intermediate is unreactive towards another equivalent of the Grignard reagent. organicchemistrytutor.com The subsequent addition of aqueous acid hydrolyzes the imine salt. libretexts.org This hydrolysis process first forms an imine, which is then further hydrolyzed to the final ketone product, with ammonia (B1221849) being eliminated. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 1-(3-(methanesulfonylmethyl)phenyl)ethan-1-one. doubtnut.com

Table 2: Mechanism of Grignard Addition to Nitriles

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack by the Grignard reagent on the nitrile carbon. | Grignard Reagent, Nitrile |

| 2 | Formation of a stable intermediate imine magnesium salt. | Imine Anion Salt |

| 3 | Hydrolysis of the imine salt with aqueous acid. | Imine |

| 4 | Further hydrolysis of the imine. | Ketone, Ammonia |

The electrophilic nature of the nitrile carbon allows it to react with thiol nucleophiles, such as the side chain of the amino acid cysteine. nih.gov This reaction is of significant interest in the field of covalent drug discovery. nih.govnih.gov The initial reaction involves the nucleophilic attack of the thiol's sulfur atom on the nitrile carbon, forming a covalent thioimidate adduct. nih.govnih.govcdnsciencepub.com This formation is typically reversible. nih.govresearchgate.net

In the specific case of cysteine, which contains a 1,2-aminothiol moiety, the initially formed thioimidate can undergo a subsequent intramolecular cyclization. researchgate.netacs.org The amine group attacks the thioimidate carbon, leading to the formation of a stable five-membered thiazoline (B8809763) ring. nih.govrsc.org This two-step process, known as the nitrile-aminothiol click reaction, is highly selective for N-terminal cysteine residues in peptides and proteins. researchgate.net

Table 3: Reaction of Nitriles with Cysteine

| Stage | Reaction Type | Intermediate/Product |

|---|---|---|

| Initial Attack | Nucleophilic Addition | Thioimidate |

| Cyclization | Intramolecular Nucleophilic Attack | Thiazoline |

Hydrolysis Reactions of Nitriles to Carboxylic Acids

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. openstax.orgchemguide.co.ukchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgorganicchemistrytutor.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comlumenlearning.com A water molecule, acting as a nucleophile, then attacks the carbon. lumenlearning.com Following a series of proton transfers, an amide is formed. organicchemistrytutor.comlumenlearning.com The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. chemguide.co.ukorganicchemistrytutor.com

In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orglibretexts.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.orgchemistrysteps.com The amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt and ammonia. openstax.orgchemguide.co.uk A final acidification step is required to obtain the neutral carboxylic acid. chemguide.co.uk The hydrolysis of this compound would result in 3-(methanesulfonylmethyl)benzoic acid.

Table 4: Comparison of Nitrile Hydrolysis Conditions

| Condition | Initial Step | Intermediate | Final Product (before workup) |

|---|---|---|---|

| Acidic (H₃O⁺, Δ) | Protonation of nitrile nitrogen | Protonated Nitrile, Amide | Carboxylic Acid, Ammonium Ion |

| Basic (OH⁻, Δ; then H₃O⁺) | Nucleophilic attack by OH⁻ | Imine Anion, Amide | Carboxylate Salt, Ammonia |

Acid-Induced Ritter-Type Reactions of Nitriles

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide. wikipedia.org This reaction occurs through the acid-induced nucleophilic addition of a nitrile to a carbocation. organic-chemistry.org The carbocation can be generated from various sources, such as tertiary or secondary alcohols, or alkenes in the presence of a strong acid like sulfuric acid. wikipedia.orgmissouri.eduirb.hr

The mechanism involves the formation of a stable carbocation from the alcohol or alkene. organic-chemistry.org The nucleophilic nitrogen atom of the nitrile then attacks this carbocation, forming a highly stable nitrilium ion intermediate. organic-chemistry.orgmissouri.edu This intermediate is then attacked by a water molecule during the aqueous workup. missouri.edu Subsequent deprotonation and tautomerization yield the final N-substituted amide. openochem.org For example, reacting this compound with tert-butanol (B103910) in the presence of a strong acid would produce N-tert-butyl-3-(methanesulfonylmethyl)benzamide.

Table 5: General Mechanism of the Ritter Reaction

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Formation of a stable carbocation from an alcohol or alkene in strong acid. | Carbocation (e.g., R₃C⁺) |

| 2 | Nucleophilic attack by the nitrile nitrogen on the carbocation. | Nitrilium Ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Protonated Amide Precursor |

| 4 | Deprotonation and tautomerization. | N-alkyl Amide |

Strecker Synthesis Pathways Involving Nitriles

The nitrile functional group is a versatile precursor in organic synthesis, notably in the formation of α-amino acids through the Strecker synthesis. This reaction, first reported in 1850, is a one-pot, three-component condensation of an aldehyde or ketone, ammonia, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. mdpi.comnih.govyoutube.com

The mechanism of the Strecker synthesis is a two-part process. masterorganicchemistry.commasterorganicchemistry.com The first stage involves the formation of an α-aminonitrile. masterorganicchemistry.com This begins with the reaction of an aldehyde or ketone with ammonia to form an imine. masterorganicchemistry.comorganic-chemistry.org The imine is then attacked by a cyanide ion to yield the α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The second part of the synthesis is the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid, yielding the final amino acid product. masterorganicchemistry.comwikipedia.org

While the classical Strecker synthesis gives racemic mixtures of α-amino acids, several modern variations have been developed that utilize asymmetric auxiliaries or catalysts to achieve enantioselectivity. wikipedia.org The reaction is widely applicable, and by varying the starting aldehyde or ketone, a diverse array of amino acids can be synthesized. masterorganicchemistry.com

Reactions Involving the Methanesulfonylmethyl Group

The methanesulfonylmethyl group (-CH2SO2CH3) significantly influences the reactivity of the molecule due to the strong electron-withdrawing nature of the sulfonyl group. This activating effect is central to several important transformations.

Nucleophilic Displacement Reactions on the Sulfonyl-Activated Carbon

The carbon atom of the methylene (B1212753) bridge in the methanesulfonylmethyl group is activated towards nucleophilic attack due to the adjacent electron-withdrawing sulfonyl group. This activation facilitates nucleophilic displacement reactions where the methanesulfonyl group can act as a leaving group. acs.org

The sulfonyl group's ability to stabilize an adjacent negative charge makes the protons on the methylene carbon acidic, allowing for deprotonation and subsequent reaction with electrophiles. More directly, the C-S bond can be cleaved under certain conditions, particularly with transition metal catalysis. Recent advancements have shown that benzylic sulfones can participate in desulfonylative cross-coupling reactions catalyzed by palladium, nickel, and copper. nih.gov These methods allow for the formation of valuable di-, tri-, and tetraarylmethanes from readily available sulfone substrates. nih.gov The reactivity of the sulfone can be enhanced by the introduction of additional electron-withdrawing substituents. nih.gov

The mechanism of nucleophilic substitution at a sulfonyl sulfur is complex and can be influenced by the substrate, nucleophile, and solvent. mdpi.com In some cases, particularly with ortho-alkyl substituted arenesulfonyl chlorides, an acceleration of the reaction rate is observed, which has been attributed to a rigid, sterically congested ground state that is relieved in the transition state. mdpi.commdpi.com

Base-Catalyzed Proton Exchange and Isotope Labeling (Deuterium/Tritium)

The protons on the carbon atom adjacent to the sulfonyl group are acidic and can be removed by a base. This property allows for base-catalyzed proton exchange, which is a valuable method for introducing isotopic labels such as deuterium (B1214612) and tritium (B154650) into the molecule. researchgate.net The efficiency and rate of this exchange are dependent on the base, substrate, and solvent used. researchgate.net

Isotopically labeled organic compounds are crucial tools in medicinal chemistry and drug discovery. acs.orgresearchgate.netnih.gov Deuterium labeling can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties. acs.orgresearchgate.net Tritium labeling is a key technique used throughout the drug discovery and development process. acs.orgnih.gov Various methods for hydrogen isotope exchange have been developed, including transition metal-catalyzed C-H activation. acs.orgyoutube.com Iridium-based catalysts have been particularly effective for the deuteration and tritiation of organic molecules. youtube.com

Aromatic Ring Functionalization and Substitution Patterns in Benzonitriles

The benzonitrile (B105546) ring can undergo functionalization through electrophilic and nucleophilic aromatic substitution reactions. The existing substituents—the nitrile group and the methanesulfonylmethyl group—direct the position of incoming electrophiles or nucleophiles.

The nitrile group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. acs.org The methanesulfonylmethyl group is also electron-withdrawing, further deactivating the ring towards electrophilic attack and reinforcing the meta-directing effect. Therefore, electrophilic substitution on this compound is expected to occur at the 5-position.

Conversely, the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution. numberanalytics.com This typically occurs via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. numberanalytics.com The substitution pattern for nucleophilic attack on benzonitrile derivatives is generally favored at the ortho and para positions relative to the nitrile group.

The functionalization of aromatic rings is a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors. organic-chemistry.org A variety of methods have been developed for the selective introduction of functional groups onto aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.net

Interactive Data Table: Summary of Reactions

| Section | Reaction Type | Functional Group Involved | Key Mechanistic Feature | Product Type |

| 3.1.4 | Strecker Synthesis | Nitrile | Formation and hydrolysis of an α-aminonitrile | α-Amino Acid |

| 3.2.1 | Nucleophilic Displacement | Methanesulfonylmethyl | Sulfonyl-activated carbon | Substituted Methane |

| 3.2.2 | Proton Exchange | Methanesulfonylmethyl | Base-catalyzed deprotonation | Isotopically Labeled Compound |

| 3.3 | Aromatic Substitution | Benzonitrile Ring | Electrophilic or Nucleophilic Attack | Substituted Benzonitrile |

Theoretical and Computational Investigations of 3 Methanesulfonylmethyl Benzonitrile and Its Analogs

Quantum Chemical Methodologies Applied to Compound Analysis

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These calculations offer a detailed understanding of factors governing the behavior of 3-(Methanesulfonylmethyl)benzonitrile.

Density Functional Theory (DFT) stands as a cornerstone for studying the reactivity and stability of organic molecules like this compound. nih.govresearchgate.net This powerful computational method allows for the investigation of the electronic structure to predict molecular properties. nih.govresearchgate.net DFT studies can elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

The accuracy and computational cost of DFT calculations are heavily dependent on the choice of the functional and the basis set. reddit.comnumberanalytics.com A widely used combination for organic molecules is the B3LYP hybrid functional with the 6-31G** basis set. nih.govstackexchange.com The B3LYP functional offers a good balance between accuracy and computational efficiency for a wide range of chemical systems. researchgate.netresearchgate.net

The 6-31G** basis set, a type of Pople-style basis set, is a split-valence basis set that describes the core electrons with a single basis function and the valence electrons with two basis functions. arxiv.orguni-rostock.de The addition of polarization functions, denoted by the asterisks (), on both heavy atoms and hydrogen atoms allows for a more accurate description of the anisotropic electron distribution in molecules, which is essential for capturing the geometry and reactivity of a molecule like this compound with its polar functional groups. numberanalytics.com While more extensive basis sets can provide higher accuracy, the B3LYP/6-31G level of theory often represents a pragmatic compromise, delivering reliable results with manageable computational resources. reddit.com The choice of basis set is a critical step in any quantum chemical calculation, as it directly impacts the quality of the results. nih.govuniovi.es

Table 1: Representative Basis Sets in Computational Chemistry

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set, fast but low accuracy. | Initial, low-level calculations. |

| 6-31G* | Split-valence with polarization on heavy atoms. | Geometry optimizations of organic molecules. |

| 6-31G** | Split-valence with polarization on heavy and hydrogen atoms. | Improved accuracy for systems with important H-bonding. |

A fundamental output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the minimum energy arrangement of the atoms. youtube.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculated parameters provide a detailed three-dimensional picture of the molecule's structure.

Furthermore, by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a potential energy surface (PES) can be constructed. researchgate.netrsc.orgnih.gov The PES is invaluable for understanding the molecule's conformational flexibility, identifying stable conformers, and determining the energy barriers for rotation around single bonds, such as the C-S and S-C bonds in the methanesulfonylmethyl group. chemrxiv.org This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Beyond geometry, DFT provides a wealth of information about the electronic properties of this compound. The charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. researchgate.netarxiv.org This reveals the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions.

The shapes and energies of the molecular orbitals (MOs), particularly the HOMO and LUMO, are critical for understanding chemical reactivity. youtube.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Electronic Properties of a Benzonitrile (B105546) Derivative (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to aid in the structural elucidation of newly synthesized compounds. nih.govkcl.ac.uk By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding infrared (IR) intensities can be predicted. researchgate.net These calculated IR spectra can be compared with experimental spectra to confirm the structure of this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding of each nucleus. ijstr.org The predicted ¹H and ¹³C NMR spectra can be invaluable for assigning the signals in the experimental spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. ijstr.org

Table 3: Predicted Vibrational Frequencies for a Benzonitrile Analog (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C≡N stretch | 2235 |

| SO₂ asymmetric stretch | 1350 |

| SO₂ symmetric stretch | 1150 |

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed information about individual molecules, molecular modeling and simulation approaches are used to study the behavior of molecules in larger systems and over longer timescales. For this compound, molecular dynamics (MD) simulations could be employed to study its behavior in different solvent environments or its interaction with a biological target. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While less computationally expensive than quantum chemical calculations, the accuracy of MD simulations is dependent on the quality of the force field parameters. For novel molecules like this compound, these parameters may need to be derived from quantum chemical calculations.

Molecular Mechanics (MM) and Force Field Application (e.g., AMBER)*

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecular system. Instead of solving the complex Schrödinger equation, MM treats atoms as spheres and bonds as springs. The total potential energy of the system is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

The specific mathematical functions and parameters used to describe these energy terms are collectively known as a force field. AMBER (Assisted Model Building with Energy Refinement) is a widely used family of force fields, particularly for biomolecular simulations, but it also includes general-purpose force fields like the General AMBER Force Field (GAFF) for small organic molecules. fz-juelich.de

To study this compound using AMBER, a specific set of parameters for its unique chemical structure would be required. This process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized using quantum mechanics (QM) methods to find a low-energy conformation.

Charge Calculation: Atomic charges are calculated to accurately represent the electrostatic potential of the molecule.

Parameter Assignment: Standard AMBER parameters are assigned where possible. For any unique bonds, angles, or dihedrals not present in the standard database, new parameters must be developed by fitting them to high-level QM data. nih.gov

While specific AMBER parameterization for this compound is not detailed in publicly available literature, the established methodologies for parameterizing other organic and drug-like molecules are directly applicable. researchgate.netmdpi.com The goal of such a parameterization would be to create a model that can accurately reproduce experimental data or high-level QM calculations for the molecule's structure and properties.

Conformational Analysis and Population Distribution (e.g., Monte Carlo Simulations)

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies and populations. This compound has several rotatable bonds, particularly around the sulfonylmethyl bridge, which allows it to adopt multiple conformations.

Monte Carlo (MC) simulations are a powerful stochastic method for exploring the conformational space of a molecule. richmond.edu An MC search algorithm works by making random changes to the molecule's geometry (e.g., rotating a bond) and accepting or rejecting the new conformation based on its energy. researchgate.net According to the Metropolis criterion, a move to a lower energy state is always accepted, while a move to a higher energy state is accepted with a probability that depends on the energy difference and the temperature. This allows the simulation to overcome energy barriers and explore a wider range of the potential energy surface.

By running a long simulation, a large number of conformations can be sampled. This data can be used to:

Identify the lowest-energy (most stable) conformers.

Calculate the relative energy of each conformer.

Determine the population distribution of conformers at a given temperature using the Boltzmann distribution.

This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors.

Solvent Effects in Computational Studies (e.g., Poisson-Boltzmann Continuum Solvation Model)

The properties and behavior of a molecule can be significantly influenced by its environment, especially when in a solvent. Computational models can account for these solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the simulation, and implicit models, where the solvent is treated as a continuous medium with specific properties.

The Poisson-Boltzmann (PB) model is a widely used implicit solvation method. aps.org It represents the solvent as a continuous dielectric medium and calculates the electrostatic potential of the solute molecule embedded within it. The PB equation combines the Poisson equation of electrostatics with the Boltzmann distribution of ions in the solvent, providing a sophisticated description of electrostatic interactions and screening effects.

Applying the PB model to this compound would allow for the calculation of important properties such as its solvation free energy. This value represents the energy change when the molecule is transferred from a vacuum into the solvent and is critical for predicting solubility and partitioning behavior. Studies on the parent molecule, benzonitrile, have shown that its polarizability is only slightly affected by the dielectric nature of the solvent, a finding that can be computationally explored for substituted analogs using continuum models. researchgate.net

Molecular Dynamics Simulations for System Stability and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecular system by solving Newton's equations of motion for each atom. Given an initial set of positions and velocities and a force field to describe the interatomic forces, an MD simulation generates a trajectory that describes how the positions and velocities of atoms evolve over time.

For this compound, MD simulations can be used to study:

System Stability: By simulating the molecule in a solvent box, one can observe if its structure remains stable or undergoes significant conformational changes over time.

Intermolecular Interactions: The simulation can reveal detailed information about how the molecule interacts with its surroundings. For instance, MD simulations of liquid benzonitrile have provided direct evidence of local antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. osti.gov Similar analyses could be performed to understand the hydrogen bonding capabilities and other non-covalent interactions of this compound. acs.orgchemrxiv.org

Formation Pathways: Ab initio MD, which uses quantum chemistry to calculate forces on the fly, has been used to model the formation of benzonitrile in interstellar conditions, demonstrating the power of MD to reveal complex reaction dynamics. nih.govpnas.org

The table below summarizes key parameters from a hypothetical MD simulation setup for this compound in a water box.

| Parameter | Example Value | Purpose |

| Force Field | AMBER (GAFF) | Describes the potential energy of the system. |

| Solvent Model | TIP3P Water | Represents the explicit solvent environment. |

| Box Size | 50 x 50 x 50 ų | Defines the simulation volume. |

| Temperature | 300 K | Maintained to simulate room temperature conditions. |

| Pressure | 1 atm | Maintained to simulate standard pressure. |

| Simulation Time | 100 ns | Duration of the simulation to sample molecular motion. |

Computational Prediction of Reaction Mechanisms and Energetics

Beyond structure and dynamics, computational chemistry is invaluable for investigating chemical reactions, allowing for the characterization of unobservable intermediates and the prediction of reaction rates and outcomes.

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). The structure and energy of the TS determine the activation energy and, consequently, the rate of the reaction. Computational methods can locate and characterize these fleeting structures on the potential energy surface.

For reactions involving this compound or its analogs, such as nucleophilic substitution at the sulfonyl group, QM calculations can be employed to:

Locate the TS: Algorithms search for a first-order saddle point on the potential energy surface, which corresponds to the TS structure.

Verify the TS: A frequency calculation is performed. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Analyze the Structure: The geometry of the TS provides insight into the reaction mechanism. For example, in the solvolysis of arenesulfonyl chlorides, computational studies have helped characterize the TS to distinguish between different mechanistic pathways, such as SN2 mechanisms. researchgate.net

Absolute and Relative Free Energies of Chemical Reactions

The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. Computational methods can predict these energy changes with high accuracy.

Absolute and Relative Binding Free Energies: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of analogous ligands to a receptor. acs.orgnih.gov If this compound were part of a series of drug candidates, these methods could predict how modifications to its structure would affect its binding potency, thereby guiding medicinal chemistry efforts.

The following table illustrates the type of data that can be obtained from these computational studies.

| Reaction Parameter | Definition | Significance |

| ΔE | Electronic Energy Difference | Intrinsic energy change of the reaction. |

| ΔG‡ | Activation Free Energy | Determines the reaction rate (kinetics). |

| ΔGrxn | Reaction Free Energy | Determines the position of equilibrium (thermodynamics). |

| Ki | Inhibition Constant | A measure of binding affinity, can be related to ΔGbinding. |

These computational approaches provide a comprehensive framework for investigating the chemical and physical properties of this compound, from its preferred shape to its reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone.

Computational Design and Virtual Screening of Benzonitrile Derivatives

The rational design of novel therapeutic agents increasingly relies on computational methods to predict molecular interactions and biological activity, thereby accelerating the drug discovery process. nih.govmdpi.com For scaffolds like benzonitrile, which are prevalent in many biologically active molecules, computational techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are invaluable. nih.gov These approaches allow for the systematic exploration of chemical space to identify and optimize derivatives with enhanced potency and selectivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational design can be effectively applied by examining its structural analogs, particularly those containing the key benzonitrile and sulfonyl or sulfonamide moieties.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govbeilstein-journals.org This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds. nih.gov For benzonitrile derivatives, a structure-based virtual screening campaign would involve docking a database of compounds into the active site of a relevant biological target. The goal is to predict the binding conformation and affinity of each molecule, with the top-scoring compounds being selected for further experimental testing. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For analogs of this compound, docking studies can elucidate the role of the methanesulfonylmethyl and nitrile groups in binding. The sulfonyl group, for instance, is a known hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Docking studies on triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX, for example, have revealed key interactions with active site residues like Gln92 and Thr200. rsc.orgresearchgate.net Similar interactions would be explored for this compound analogs to understand their binding modes. The results of such docking studies are often presented in terms of a docking score, which estimates the binding affinity.

| Compound | Modification on Benzonitrile Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | -SO2CH3 (3-position) | -8.5 | ARG120, TYR155 |

| Analog 2 | -SO2CH2CH3 (3-position) | -8.2 | ARG120, TYR155 |

| Analog 3 | -SO2NH2 (4-position) | -9.1 | ARG120, SER210, TYR155 |

| Analog 4 | -CH2SO2CH3 (3-position) | -8.8 | ARG120, LEU180 |

Quantitative Structure-Activity Relationship (QSAR) is another cornerstone of computational drug design that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.eg For a series of benzonitrile or sulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.govjapsonline.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A study on isoquinoline (B145761) derivatives with a sulfonyl group, for instance, used QSAR to identify descriptors that are crucial for their bioactivity, leading to a robust predictive model. japsonline.com The resulting QSAR equation can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. ekb.eg

| Descriptor | Coefficient | Description | Statistical Significance (p-value) |

|---|---|---|---|

| logP | 0.45 | Octanol-water partition coefficient (Lipophilicity) | <0.05 |

| TPSA | -0.12 | Topological Polar Surface Area | <0.05 |

| MW | 0.08 | Molecular Weight | >0.05 |

| (Intercept) | 2.50 | - | - |

Model Equation: pIC50 = 2.50 + 0.45(logP) - 0.12(TPSA) + 0.08*(MW)

Model Statistics: R² = 0.85, Q² = 0.75

Pharmacophore modeling is another ligand-based approach that defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov A pharmacophore model can be generated from a set of active molecules and then used as a 3D query to screen compound databases for molecules that match the pharmacophore features. mdpi.com This method is particularly useful for identifying structurally diverse compounds that may have the same mechanism of action. nih.gov For benzonitrile derivatives, a pharmacophore model might include features for the nitrile group as a hydrogen bond acceptor and the sulfonyl group for its polar interactions.

Research on Derivatives and Analogs of 3 Methanesulfonylmethyl Benzonitrile

Synthesis and Characterization of Novel Benzonitrile-Sulfone Hybrid Structures

The synthesis of hybrid structures incorporating both benzonitrile (B105546) and sulfone moieties is a field of active research, driven by the unique electronic and structural properties these functional groups impart. wikipedia.orgresearchgate.netresearchgate.net A variety of synthetic strategies have been developed to create complex molecules built upon this core structure.

One prominent approach involves cascade reactions, which allow for the construction of complex molecular frameworks in a single pot from readily available starting materials. For instance, base-promoted cascade reactions between ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes have been shown to produce novel isoindolin-1-ones that feature a tetrasubstituted carbon at the 3-position. nih.gov These reactions proceed under mild, metal-free conditions, combining up to six elemental steps efficiently. nih.gov

Another strategy focuses on the progressive optimization of molecular structures to enhance specific activities. In one study, a series of sulfone compounds containing a 1,2,4-triazolo[4,3-a]pyridine moiety were designed and synthesized. nih.gov This work highlights how systematic structural modifications can lead to compounds with significant biological activity. Similarly, researchers have synthesized a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, demonstrating the modular nature of synthesizing complex benzonitrile-containing hybrids. nih.gov

The characterization of these novel hybrid structures relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the molecular structure and connectivity of the synthesized compounds. nih.govnih.gov

Table 1: Examples of Synthesized Benzonitrile-Sulfone Hybrid Structures

| Compound Class | Synthetic Method | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Isoindolin-1-ones | Base-promoted cascade reaction | ortho-carbonyl-substituted benzonitriles, ((chloromethyl)sulfonyl)benzenes | Tetrasubstituted C-3 position | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyridines | Progressive molecular optimization | Not specified | Hybrid of sulfone and triazolopyridine | nih.gov |

| Biphenyl-1,2,3-triazoles | Multi-step synthesis | Substituted phenols, 3-azidobenzonitrile | Complex biphenyl-triazole-benzonitrile linkage | nih.gov |

Functionalization Strategies for Enhanced Molecular Diversity

To expand the chemical space and utility of benzonitrile-sulfone structures, various functionalization strategies are employed. These methods focus on the selective modification of the molecular scaffold to introduce new functional groups, alter steric and electronic properties, and create chiral centers.

Achieving regioselectivity in C-H functionalization is a significant challenge in organic synthesis. For sulfone-containing aromatic compounds, traditional methods for alkylation and arylation often require harsh conditions or directing groups to control the position of substitution. nih.govresearchgate.net

Recent advancements have led to metal-free approaches that offer high regioselectivity. One such method utilizes readily accessible benzothiophene (B83047) S-oxides as precursors for C3-functionalized benzothiophenes. nih.govresearchgate.net This strategy employs an interrupted Pummerer reaction, which allows for the site-selective delivery of phenol (B47542) and silane (B1218182) coupling partners to the C3 position with complete regioselectivity under mild conditions. nih.govresearchgate.net While demonstrated on a benzothiophene system, the principle of using an activated sulfoxide (B87167) to direct C-H functionalization is applicable to other sulfone-containing aromatics.

Metal-catalyzed cross-coupling reactions remain a cornerstone of arylation. Suzuki-Miyaura couplings, for example, can be used to functionalize the C-S bond in sulfones. rsc.org This involves the reaction of aryl sulfonyl groups with organoboron derivatives in the presence of a metal catalyst, typically palladium or nickel, to form new carbon-carbon bonds. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, in the coupling of β-nitrile sulfones, the use of the CataCXium A ligand with K2CO3 as a base was found to be effective. rsc.org

The introduction of chirality into benzonitrile derivatives is of great interest for applications in materials science and as precursors to biologically active molecules. The synthesis of axially chiral benzonitriles, where chirality arises from hindered rotation around a C-C single bond (atropisomerism), represents a significant synthetic challenge. researchgate.net

An innovative strategy for the atroposelective synthesis of benzonitriles involves the formation of the nitrile group on a biaryl scaffold that already possesses a racemic stereogenic axis. researchgate.net Using N-heterocyclic carbenes as organocatalysts, racemic 2-arylbenzaldehydes can be converted into axially chiral benzonitriles with good to excellent yields and enantioselectivities. This process operates through a dynamic kinetic resolution modulated by both covalent and non-covalent catalytic interactions. researchgate.net

The stereoselective synthesis of compounds with chiral sulfur centers is another important avenue. While directly applicable to sulfoxides, the principles extend to the broader class of sulfinyl compounds. nih.gov Diastereoselective preparation of sulfinates using chiral alcohols, such as menthol, is a well-established method. nih.gov These chiral sulfinates can then serve as versatile intermediates for the synthesis of other enantiomerically pure sulfinyl compounds. nih.gov

Table 2: Methods for Stereoselective Synthesis

| Chirality Type | Method | Catalyst/Auxiliary | Key Feature | Reference |

|---|---|---|---|---|

| Axial Chirality (Atropisomerism) | Dynamic Kinetic Resolution | N-heterocyclic carbenes | Forms the nitrile group on a racemic biaryl scaffold | researchgate.net |

| Point Chirality (Sulfur Center) | Diastereoselective Synthesis | Chiral alcohols (e.g., menthol) | Separation of diastereomeric sulfinates | nih.gov |

Supramolecular Interactions and Host-Guest Chemistry with Benzonitrile Derivatives

The benzonitrile moiety is an effective functional group for engaging in supramolecular interactions, which are governed by non-covalent forces. wikipedia.org The study of these interactions, particularly in the context of host-guest chemistry, provides insight into molecular recognition phenomena. wikipedia.org

Recent research has demonstrated that supramolecular macrocycles can act as hosts to precisely recognize and bind various benzonitrile derivatives. nih.gov A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, F researchgate.netA1-[P(O)Ph]3, has been shown to specifically bind a total of 15 different benzonitrile derivatives, forming well-defined key-lock complexes. nih.gov This precise recognition mimics the molecular docking seen in biological systems and is driven by the rigid cavity structure of the host molecule. nih.govresearchgate.net

Co-crystallization is a powerful experimental technique used to study and confirm host-guest interactions. nih.gov The method involves crystallizing the host molecule and the guest molecule (the benzonitrile derivative) together from the same solution. If a stable complex is formed, a co-crystal will result, and its structure can be determined with high precision using single-crystal X-ray diffraction. researchgate.net

This technique has been successfully used to obtain high-resolution co-crystal structures of the F researchgate.netA1-[P(O)Ph]3 macrocycle with various benzonitrile derivatives. researchgate.net The resulting crystal structures provide definitive evidence of the binding mode and the specific non-covalent interactions responsible for complex formation. nih.govresearchgate.net The ability to form co-crystals has also been explored for its potential to prevent the aggregation of proteins, where a co-crystal of a benzonitrile derivative and 5-hydroxy isophthalic acid was found to inhibit the formation of protofibrils by human serum albumin. nih.gov

The formation and stability of host-guest complexes are dependent on a network of synergistic non-covalent interactions. wikipedia.org These forces, while individually weak, collectively provide the stability required for molecular recognition.

Key non-covalent interactions involving benzonitrile derivatives include:

π-π Stacking: The aromatic ring of the benzonitrile group can interact favorably with other aromatic systems, such as those in the host macrocycle. This π-π stacking is a significant driving force in the formation of complexes with carbon nanostructures and other planar molecules. researchgate.net

Hydrogen Bonding: Although the nitrile group is a weak hydrogen bond acceptor, other functional groups on the benzonitrile derivative or the host molecule can participate in strong hydrogen bonding, which plays a crucial role in the binding of guests within pillararene macrocycles. acs.org

Covalent and Non-covalent Adducts: In certain environments, benzonitrile radical cations can react with other molecules, like acrylonitrile, to form both covalently bonded adducts and clusters associated through non-covalent interactions. rsc.org

The precise geometry and electronic complementarity between the host's cavity and the guest benzonitrile derivative determine the strength and specificity of the recognition event. nih.gov

Application of 3 Methanesulfonylmethyl Benzonitrile and Its Derivatives As Chemical Intermediates

Role in the Synthesis of Diverse Organic Building Blocks

The molecular architecture of 3-(Methanesulfonylmethyl)benzonitrile, featuring both a nucleophilic methylene (B1212753) group activated by the sulfone and an electrophilic nitrile group, renders it a valuable precursor for a variety of organic building blocks. nih.govresearchgate.net The methyl sulfone group, in particular, is a standard polar substituent in chemistry and is found in numerous agrochemicals and pharmaceutical drugs. nih.gov The development of reagents to access heteroaromatic methyl sulfones highlights the importance of this functional group in medicinal chemistry. nih.gov While direct examples detailing the extensive use of this compound in the synthesis of a wide range of building blocks are not extensively documented in publicly available literature, its constituent functional groups suggest significant potential.

The reactivity of the benzylic position, activated by the adjacent methanesulfonyl group, allows for facile functionalization. This position can be deprotonated to form a stabilized carbanion, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity enables the introduction of diverse substituents, transforming the initial benzonitrile (B105546) into more complex and functionally rich building blocks. These newly formed structures can then be utilized in the synthesis of more elaborate molecules.

Utility in Complex Molecule Synthesis and Route Scouting

The strategic incorporation of this compound and its derivatives into a synthetic route can offer significant advantages in the construction of complex molecules. The dual functionality of the molecule allows for sequential or orthogonal transformations, providing flexibility in synthetic planning and route scouting. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. These transformations allow for the introduction of key pharmacophoric elements or points for further molecular elaboration.

In the context of route scouting, the stability and predictable reactivity of the methanesulfonylmethyl group make it an attractive feature. This group is generally robust under a variety of reaction conditions, allowing for transformations on other parts of the molecule without its interference. This stability is a crucial consideration when designing multi-step syntheses of complex targets. The methyl sulfone moiety itself is a valuable functional group in medicinal chemistry, known to improve the physicochemical properties of drug candidates. namiki-s.co.jp

Intermediates in the Preparation of Specialized Chemical Entities

The unique structural and electronic properties of this compound make it a valuable intermediate in the synthesis of specialized chemical entities with potential applications in materials science and medicinal chemistry.

Precursors for Substituted Aryl Systems

This compound serves as a versatile precursor for the synthesis of a variety of substituted aryl systems. The benzonitrile moiety can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce new aryl or heteroaryl groups. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of biaryl and heterobiaryl scaffolds, which are common motifs in pharmaceuticals and functional materials.

Furthermore, the nitrile group can be transformed into other functional groups that can direct further substitution on the aromatic ring. For example, conversion of the nitrile to an amino or hydroxyl group can activate the ring for electrophilic aromatic substitution, allowing for the introduction of additional substituents at specific positions. This versatility makes this compound a valuable starting material for creating a diverse library of substituted aryl compounds.

The following table provides examples of substituted aryl systems that can be conceptually derived from this compound, illustrating its potential as a versatile precursor.

| Target Substituted Aryl System | Synthetic Transformation from this compound | Potential Application |

| 3-(Aminomethyl)benzonitrile derivatives | Reduction of the nitrile group | Pharmaceutical intermediates |

| 3-(Carboxymethyl)benzoic acid derivatives | Hydrolysis of the nitrile and oxidation of the methyl group | Polymer building blocks, ligands |

| Biphenyl derivatives | Suzuki coupling at the nitrile position (after conversion to a halide) | Liquid crystals, organic electronics |

| Heterobiaryl systems | Cross-coupling reactions with heterocyclic boronic acids | Medicinal chemistry scaffolds |

Components in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. tcichemicals.comresearchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. tcichemicals.combeilstein-journals.org Nitriles are known to participate in various MCRs, acting as either electrophiles or nucleophiles depending on the reaction conditions and the other components involved.

While specific examples of this compound participating in MCRs are not prevalent in the reviewed literature, its structure suggests its potential as a valuable component. The nitrile group can, for instance, participate in reactions like the Ugi or Passerini reactions under appropriate conditions. nih.govbeilstein-journals.org The presence of the methanesulfonylmethyl group could influence the reactivity of the nitrile and introduce a useful functional handle into the final MCR product.

The table below outlines some well-known multicomponent reactions where a benzonitrile derivative could potentially be employed.

| Multicomponent Reaction | Role of Benzonitrile Derivative | Resulting Scaffold |

| Ugi Reaction | Acid component (after hydrolysis) or as a non-participating substituent | α-Acylamino amides and related structures nih.govbeilstein-journals.org |

| Passerini Reaction | As a non-participating substituent | α-Acyloxy carboxamides nih.gov |

| van Leusen Reaction | Imine component (after reduction of nitrile) | Imidazoles mdpi.com |

| Biginelli Reaction | Aldehyde component (after functional group interconversion) | Dihydropyrimidinones tcichemicals.com |

The exploration of this compound in such multicomponent strategies could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

Q & A

Basic: What synthetic methodologies are recommended for 3-(Methanesulfonylmethyl)benzonitrile, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis of benzonitrile derivatives often involves functionalization via nucleophilic substitution or transition-metal catalysis. For example, bromination of o-cyanotoluene followed by Wittig reactions has been used to introduce styryl groups to benzonitrile cores . For this compound, a plausible route involves:

Bromination : Introduce a bromomethyl group at the meta position of benzonitrile.

Methanesulfonylation : React the brominated intermediate with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography to isolate the product, monitoring regioselectivity via TLC and NMR.

Key Considerations : Optimize reaction temperature (40–60°C) to minimize byproducts like disubstituted derivatives. Confirm regiochemistry using NOESY or COSY NMR to distinguish meta from para substitution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

A multi-technique approach is critical:

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and sulfonyl (S=O stretches ~1300–1150 cm⁻¹) groups.

- ¹³C NMR : Confirm the methanesulfonylmethyl group (δ ~45–50 ppm for CH₂-SO₂; δ ~40 ppm for CH₃-SO₂).

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and rule out fragmentation artifacts.

Data Contradictions : Discrepancies in NMR integration (e.g., unexpected proton counts) may arise from residual solvents or tautomerism. Cross-validate with DEPT-135 (to distinguish CH₂ from CH₃ groups) and HSQC for carbon-proton correlations .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reactive sites:

- Fukui Indices : Identify electrophilic regions (e.g., nitrile carbon vs. sulfonyl group).

- Electrostatic Potential (ESP) : Visualize electron-deficient areas prone to nucleophilic attack.

- Transition State Analysis : Simulate reaction pathways for sulfonyl group displacement (e.g., SN2 mechanisms).

Case Study : For analogous compounds, Fukui functions revealed higher electrophilicity at the benzonitrile’s para position compared to meta, guiding substitution strategies .

Advanced: What experimental strategies address low solubility of sulfonyl-containing benzonitriles in aqueous assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.

- Surfactants : Add Tween-20 or Triton X-100 (0.01–0.1% v/v) to stabilize colloidal dispersions.

- Pro-drug Approach : Synthesize phosphate or acetylated derivatives for improved aqueous solubility, later hydrolyzed in situ.

Validation : Monitor solubility via dynamic light scattering (DLS) and validate bioactivity in cell-free vs. cell-based assays to exclude solvent interference .

Advanced: How can molecular docking elucidate interactions between this compound and enzyme targets like HIV protease?

Methodological Answer:

- Protein Preparation : Retrieve the target’s crystal structure (PDB ID), remove water molecules, and add hydrogens.

- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on sulfonyl-nitrile interactions with catalytic residues (e.g., Asp25 in HIV protease).

- Binding Energy Analysis : Calculate ΔG values; prioritize poses with hydrogen bonds between the sulfonyl group and active-site aspartates.

Case Study : Derivatives of 3-(3-Aminophenyl)benzonitrile showed binding to viral proteases via similar docking protocols, guiding lead optimization .

Advanced: What strategies minimize byproduct formation during methanesulfonylation of benzonitrile intermediates?

Methodological Answer:

- Stoichiometric Control : Use a 1.1:1 molar ratio of methanesulfonyl chloride to benzonitrile intermediate to avoid polysubstitution.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonyl group incorporation and halt reactions at ~90% conversion.

Validation : For analogous compounds, GC-MS analysis reduced byproduct yields from 15% to <5% .

Advanced: How do electronic effects of the methanesulfonyl group influence the nitrile’s vibrational spectroscopy profile?

Methodological Answer:

- IR Frequency Shifts : Electron-withdrawing sulfonyl groups increase the nitrile’s stretching frequency (blue shift). Compare with non-sulfonylated analogs (Δν ≈ +10–15 cm⁻¹).

- DFT Correlation : Calculate vibrational modes using Gaussian09; align computed spectra with experimental FT-IR to validate electronic effects.

Data Table :

| Compound | C≡N Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) |

|---|---|---|

| Benzonitrile | 2225 | N/A |

| This compound | 2238 | 1320, 1150 |

| Source: Adapted from |

Advanced: What in vitro assays are suitable for assessing the cytotoxicity of this compound derivatives?

Methodological Answer:

- MTT/PrestoBlue Assays : Measure mitochondrial activity in HEK-293 or HepG2 cells after 24–48 hr exposure.

- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) induction.

- Apoptosis Markers : Perform Western blotting for caspase-3/7 activation.

Optimization : Include solvent controls (e.g., 0.1% DMSO) and reference standards (e.g., cisplatin) to benchmark toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.